![molecular formula C19H18FN3O4S2 B2763432 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 392317-38-3](/img/structure/B2763432.png)
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups, including a thiadiazole ring, a fluorobenzyl group, and a trimethoxybenzamide group . These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the thiadiazole ring and the subsequent attachment of the fluorobenzyl and trimethoxybenzamide groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, fluorobenzyl group, and trimethoxybenzamide group would likely contribute to the compound’s overall shape and electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might participate in nucleophilic substitution reactions, while the fluorobenzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, while the thiadiazole ring might contribute to its stability .Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives that demonstrate significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activities of benzothiazole derivatives and related compounds. For instance, Osmaniye et al. (2018) developed new benzothiazole acylhydrazones as anticancer agents, demonstrating their potential against various cancer cell lines through cytotoxic activity assessments (Osmaniye et al., 2018). Additionally, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, which showed promising antiproliferative and antimicrobial properties, including DNA protective ability against oxidative damage and cytotoxicity on cancer cell lines (Gür et al., 2020).
Antimicrobial Properties
Research by Desai et al. (2013) on the synthesis of fluorobenzamides containing thiazole and thiazolidine highlighted their promising antimicrobial analogs. The compounds were tested against various bacterial and fungal strains, showing significant antimicrobial activity, which is attributed to the presence of the fluorine atom in the benzoyl group (Desai et al., 2013).
Synthesis of Novel Pharmacological Agents
The development of novel compounds with potential pharmacological applications is a key area of research. For example, the automated radiochemical synthesis of [18F]FBEM by Kiesewetter et al. (2011) offers a method for radiofluorination of peptides and proteins, which is crucial for diagnostic imaging and therapy (Kiesewetter et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 1,2,4-triazole and 1,2,3-thiadiazole , which are known to exhibit a wide range of biological activities.
Mode of Action
Based on its structural similarity to other 1,2,4-triazole and 1,2,3-thiadiazole derivatives , it can be hypothesized that it may interact with its targets through similar mechanisms. These could include binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Compounds containing 1,2,4-triazole and 1,2,3-thiadiazole moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of activities associated with 1,2,4-triazole and 1,2,3-thiadiazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-5-4-6-13(20)7-11/h4-9H,10H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONXEORYFVGSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide |
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